N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide

Catalog No.
S15756437
CAS No.
918941-46-5
M.F
C19H22N2O2
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2...

CAS Number

918941-46-5

Product Name

N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide

IUPAC Name

N-[3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C19H22N2O2/c1-13(2)17(21-18(22)15-7-5-4-6-8-15)19(23)20-16-11-9-14(3)10-12-16/h4-13,17H,1-3H3,(H,20,23)(H,21,22)

InChI Key

PTIOVVBLBKGIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2

N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide is a complex organic compound with the molecular formula C18H22N2O3C_{18}H_{22}N_{2}O_{3} and a molecular weight of approximately 314.39 g/mol. The compound features a benzamide structure, which is characterized by the presence of a benzene ring attached to a carbonyl group (amide). Its systematic name reflects its structural components, including a methyl group, an aromatic amine, and an oxobutan moiety. This compound is of interest in various fields of chemical research due to its potential biological activities and applications.

The chemical reactivity of N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide can be attributed to its functional groups:

  • Amide Bond Formation: The compound can participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions, leading to the release of the corresponding amine and carboxylic acid.
  • Substitution Reactions: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are fundamental for modifying the compound for specific applications or studying its biological interactions.

The synthesis of N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of an appropriate amine with a carbonyl compound. For instance, reacting 4-methylphenylamine with a suitable oxobutanoic acid derivative could yield the desired product.
  • Multi-step Synthesis: This may include steps such as alkylation, followed by amide formation and subsequent purification processes like recrystallization or chromatography.

The choice of synthesis method often depends on factors such as yield, purity, and scalability.

N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide has potential applications in:

  • Pharmaceutical Development: Its biological activity suggests it could be developed into a therapeutic agent for treating various diseases, particularly cancers.
  • Chemical Research: As a research compound, it serves as a model for studying structure–activity relationships in drug design.

Interaction studies involving N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide typically focus on its binding affinities with biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential side effects.
  • Cell Line Studies: Evaluating its effects on different cancer cell lines can help determine its efficacy and specificity.

These studies are essential for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide. Here are some examples:

Compound NameMolecular FormulaKey Features
N-[3-methyl-1-(4-nitrophenyl)-1-oxobutan-2-yl]benzamideC18H22N2O4C_{18}H_{22}N_{2}O_{4}Contains nitro group; potential for different biological activity
N-(4-Methylphenyl)-N-(3-methylbutanoyl)amineC13H17NC_{13}H_{17}NLacks the oxobutan moiety; simpler structure
4-Methyl-N-(3-(methylamino)butanoyl)anilineC13H18N2OC_{13}H_{18}N_{2}OFeatures an amino group; altered reactivity

Uniqueness

N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide is unique due to its specific combination of functional groups that may enhance its biological activity compared to similar compounds. Its structural complexity allows for diverse interactions within biological systems, potentially leading to novel therapeutic pathways.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

310.168127949 g/mol

Monoisotopic Mass

310.168127949 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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